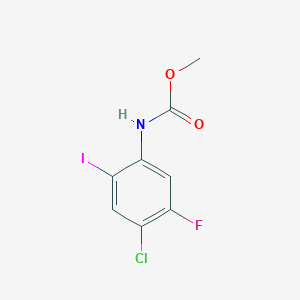

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C8H6ClFINO2 . It has a molecular weight of 329.49 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCOC(=O)NC1=CC(=C(C=C1I)Cl)F . This indicates that the compound contains a carbamate group (OC(=O)N) attached to a phenyl ring, which is further substituted with chlorine (Cl), fluorine (F), and iodine (I) atoms .

Scientific Research Applications

Synthesis of Key Intermediates in Pharmaceutical Compounds : Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate and its derivatives are utilized in the synthesis of key intermediates for various pharmaceutical compounds. For instance, a study by Mayes et al. (2010) discusses the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Intermediate in Antitumor Drug Synthesis : Another study highlights the synthesis of a compound from 4-fluoro-2methoxy-5nitroaniline, which is an important intermediate in the production of omisertinib (AZD9291), a drug used for treating cancer (Bingbing Zhao et al., 2017).

Paramphistomicidal Efficacy in Veterinary Medicine : In veterinary medicine, derivatives of this compound have been studied for their efficacy against parasitic infections in sheep. Reyes et al. (2008) investigated the paramphistomicidal efficacy of methyl [5-chloro-6-(1-naphthyloxy)-1H-benzimidazol-2-yl]carbamate in sheep infected with trematodes, demonstrating significant effectiveness (Reyes et al., 2008).

Role in Herbicide Synthesis : Additionally, derivatives of this compound are used in synthesizing herbicides. Jian-Guo Fan et al. (2015) developed an improved method for synthesizing the herbicide carfentrazone-ethyl, demonstrating the role of such compounds in agricultural applications (Jian-Guo Fan et al., 2015).

Mechanism of Action

Target of Action

The primary targets of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets through a series of chemical reactions .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .

Safety and Hazards

properties

IUPAC Name |

methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZHANDVPFAVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1I)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)